2-Fluoro-5-(trifluoromethyl)aniline

Overview

Description

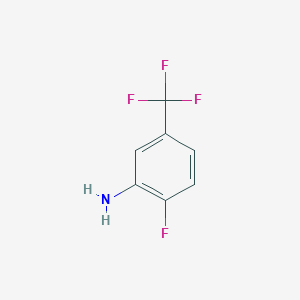

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) is a fluorinated aromatic amine with the molecular formula C₇H₅F₄N and a molar mass of 179.11 g/mol . It is characterized by a fluorine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, where it has been utilized to synthesize quinazoline derivatives with anti-cancer activity . Additionally, it acts as a transient directing mediator in ruthenium-catalyzed ortho-imidation reactions, enabling regioselective functionalization of benzaldehydes in yields up to 51% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)aniline typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Fluoro-5-(trifluoromethyl)aniline is primarily explored for its potential in drug discovery and development. The trifluoromethyl group enhances bioavailability and metabolic stability of therapeutic candidates, making compounds with this substitution attractive for medicinal chemistry.

Case Study: Antiviral Compounds

Recent studies highlight the compound's role in synthesizing antiviral agents. For example, derivatives of this compound have been investigated for their effectiveness against hepatitis C virus and other viral infections. The presence of trifluoromethyl groups has been associated with increased potency and selectivity in these applications .

Agrochemical Development

The compound is also significant in the development of agrochemicals, where its unique structure can enhance the efficacy of herbicides and pesticides. The fluorinated compounds often exhibit improved lipophilicity, leading to better absorption and effectiveness in agricultural applications .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced polymeric materials. These materials benefit from the fluorinated structure, which can impart desirable properties such as chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares key structural and physical properties of 2-Fluoro-5-(trifluoromethyl)aniline with similar compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound strongly withdraws electrons, enhancing the electrophilicity of the aromatic ring compared to methyl (-CH₃) or chloro (-Cl) substituents .

- Steric Effects: The trifluoromethyl group introduces steric bulk, which can hinder reactions at the ortho position. In contrast, 2-Fluoro-5-methylaniline’s smaller -CH₃ group allows for easier functionalization .

Research Findings and Molecular Studies

- Spectroscopic Comparisons: Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent position significantly impacts vibrational spectra and molecular docking interactions, suggesting similar trends for this compound .

- Synthetic Efficiency: Its use in transient directing groups reduces the need for pre-installed directing groups, streamlining synthetic routes compared to traditional methods .

Biological Activity

2-Fluoro-5-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H5F4N

- Molecular Weight : 179.11 g/mol

- CAS Number : 535-52-4

The unique electronic properties imparted by the fluorine and trifluoromethyl groups influence the compound's reactivity and interactions with biological systems, making it a valuable candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been utilized as a starting material in the synthesis of various derivatives that demonstrate cytotoxic effects against cancer cell lines. For instance, a study highlighted its role in synthesizing compounds that inhibit tumor growth in murine models, showing promising results in reducing tumor size when administered at specific dosages .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound Derivative 1 | MCF-7 | 25.72 ± 3.95 | |

| Compound 2 | U87 Glioblastoma | 45.2 ± 13.0 |

Enzyme Interaction and Drug Metabolism

The compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions suggest that this compound could influence the metabolic pathways of various drugs, potentially leading to altered pharmacokinetics and dynamics. Such properties make it an interesting candidate for further investigation in pharmacology and toxicology.

Synthesis Routes

Multiple synthetic routes exist for producing this compound, often involving nucleophilic aromatic substitution reactions or coupling reactions with other organic compounds. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Utilizes fluorinated precursors to introduce the trifluoromethyl group. |

| Coupling Reactions | Involves coupling with other aromatic systems to form complex derivatives. |

Case Studies

- Antitumor Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor efficacy in vivo, particularly against breast cancer models . The mechanism involved induction of apoptosis in cancer cells, as evidenced by flow cytometry analysis.

- Metabolic Stability : Another investigation focused on the metabolic stability of compounds derived from this aniline derivative, revealing that modifications could enhance both solubility and stability, thereby improving therapeutic profiles .

Q & A

Basic Research Questions

Q. How do the physicochemical properties of 2-Fluoro-5-(trifluoromethyl)aniline influence experimental design in organic synthesis?

- The compound's boiling point (172.1±40.0 °C) and density (1.4±0.1 g/cm³) necessitate controlled heating and precise solvent selection to avoid decomposition during reflux or distillation . Its low water solubility (logP = 2.84) favors non-polar solvents like ethyl acetate for extraction, while its volatility (vapor pressure = 1.4±0.3 mmHg at 25°C) requires inert-atmosphere handling to prevent oxidation . Storage under dry, dark conditions (-20°C) is critical due to sensitivity to light and moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹⁹F NMR : The fluorine substituents produce distinct splitting patterns; for example, the trifluoromethyl group (-CF₃) appears as a singlet near δ 120 ppm in ¹⁹F NMR, while the aromatic protons show coupling constants (e.g., J = 8–12 Hz for ortho-fluorine interactions) . FT-IR identifies N-H stretches (~3435 cm⁻¹) and C-F vibrations (1091–1259 cm⁻¹) . LCMS (e.g., m/z 179 [M+H]⁺) confirms molecular weight, while HPLC (retention time ~0.99 minutes under specific conditions) monitors purity .

Q. What solvent systems and chromatographic methods optimize purification of this compound?

- Column chromatography with silica gel and gradients of ethyl acetate/petroleum ether (e.g., 300:1) effectively separates by-products like unreacted aniline or nitro intermediates . Recrystallization in isopropyl ether or methanol yields high-purity crystals (>97% by GC) . Avoid DMF or NMP due to their high boiling points, which complicate removal .

Advanced Research Questions

Q. How is this compound employed as a transient directing group in transition-metal catalysis?

- In Ru-catalyzed ortho-imidation reactions, the compound acts as a transient mediator, coordinating to the metal center via its amino group to direct regioselective C-H functionalization. After imidation, it dissociates, enabling catalytic turnover (51–67% yield) . Key factors include:

- Temperature : Reactions at 110°C balance activation energy and mediator stability .

- Solvent : Toluene/ethanol/water mixtures enhance solubility of Pd or Ru catalysts .

- By-product management : Sodium sulfate drying and reduced-pressure distillation minimize residual directing groups .

Q. What mechanistic insights explain the compound’s role in reductive amination of electron-deficient substrates?

- The electron-withdrawing trifluoromethyl and fluorine groups activate the aniline’s amino group for nucleophilic attack on ketones or aldehydes. General Procedure A (NaBH₄, 3 hours) achieves 72% yield, while microwave-assisted methods (10 minutes, 68% yield) reduce side reactions like over-reduction . Computational studies (DFT) suggest the CF₃ group stabilizes intermediates via inductive effects, lowering the activation barrier by ~15 kcal/mol compared to non-fluorinated analogs .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- The meta -CF₃ and para -F groups create a polarized aromatic ring, accelerating SNAr at the ortho position. Comparative studies with 2-Chloro-5-(trifluoromethyl)aniline show a 10-fold rate increase due to fluorine’s stronger electron-withdrawing effect . Key parameters:

- Nucleophile : Amines (e.g., cyclohexylamine) react faster than thiols.

- Base : K₂CO₃ in toluene improves deprotonation without hydrolyzing CF₃ .

Q. Methodological Recommendations

- Contradiction Analysis : Discrepancies in reported boiling points (e.g., 172°C vs. 207°C in ) may arise from measurement techniques (e.g., ambient vs. reduced pressure). Validate via differential scanning calorimetry (DSC).

- Safety Protocols : Use PPE (nitrile gloves, respirators) and conduct hazard assessments per EC No. 1907/2006, as the compound is toxic upon inhalation (H332) and skin contact (H315) .

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWGMXFFCPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201710 | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-52-4 | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 535-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.